(2-Aminobenzothiazol-6-yl)acetic acid
Overview
Description
“(2-Aminobenzothiazol-6-yl)acetic acid” is a compound that has been used in various scientific research . It is also known as ethyl 2-(2-amino-1H-1lambda3-benzo[d]thiazol-6-yl)acetate . The compound has a molecular weight of 237.3 .
Synthesis Analysis
The synthesis of 2-aminobenzothiazole derivatives, which include “this compound”, has been a topic of interest in recent years . These compounds have been synthesized using both one-pot and multistep synthesis methods . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C11H13N2O2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5,16H,2,6H2,1H3,(H2,12,13) .Chemical Reactions Analysis
2-Aminobenzothiazole, a key component of “this compound”, has been found to participate in various chemical reactions . It serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 237.3 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
Chemical Synthesis
(2-Aminobenzothiazol-6-yl)acetic acid has been instrumental in the field of chemical synthesis. It's been used as a precursor for the synthesis of heterocyclic derivatives, such as 1-aminoanthraquinone derivatives, which exhibit potential antibacterial properties (Khan, Essa, & Al-Majidi, 2016). Furthermore, it's been involved in the synthesis of N-substituted-3-chloro-2-azetidinones, showcasing a process where this compound is modified through various chemical reactions to yield compounds with significant antibacterial activity (Chavan & Pai, 2007).
Another noteworthy application is in the synthesis of 5-arylidene-2-imino-4-thiazolidinones, indicating the versatility of this compound in synthesizing a variety of chemical structures with potential biological activities (Chavan & Pai, 2007).
Antibacterial Screening
The derived compounds from this compound have been subjected to extensive antibacterial screening. Various studies highlight the antibacterial potential of these compounds, especially against common pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. For instance, certain synthesized compounds derived from this compound demonstrated promising antibacterial activity, suggesting their potential utility in developing new antibacterial agents (Yadav, 2011).
Safety and Hazards
Future Directions
The future directions in the research of “(2-Aminobenzothiazol-6-yl)acetic acid” and similar compounds seem to be promising. The concept of green synthesis is being adopted in the synthesis of benzothiazole derivatives . Catalytic reactions are given priority, allowing to reduce the impact on the environment . The development of targeted synthesis of benzothiazole analogs is also a focus area .
Mechanism of Action
Target of Action
It’s known that similar compounds have shown antimicrobial, antioxidant, and anticancer properties .
Mode of Action
It’s suggested that similar compounds may inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways due to their antimicrobial, antioxidant, and anticancer properties .
Result of Action
Similar compounds have been reported to exhibit antimicrobial, antioxidant, and anticancer effects .
Action Environment
It’s known that factors such as temperature, ph, and presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
2-(2-amino-1,3-benzothiazol-6-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9/h1-3H,4H2,(H2,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWREWFNNXLTDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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